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Compound of Interest

Compound Name: Rhodamine DHPE

Cat. No.: B1148122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine DHPE) is

a versatile fluorescent lipid analog indispensable for studying membrane biophysics and

cellular dynamics. By covalently linking the bright, photostable Rhodamine B fluorophore to a

phosphoethanolamine headgroup, Rhodamine DHPE allows for precise and high-resolution

tracking of lipid behavior in both model systems and living cells.[1] Its ability to integrate

seamlessly into lipid bilayers makes it a powerful tool for investigating membrane structure,

lipid trafficking, membrane fusion events, and for tracking liposomal drug delivery systems.[1]

This guide provides an in-depth overview of Rhodamine DHPE's properties, core applications,

and detailed experimental protocols to facilitate its effective use in research and development.

Core Properties of Rhodamine DHPE
Rhodamine DHPE's utility is grounded in its robust photophysical properties. It exhibits strong

absorption and emission in the orange-red portion of the spectrum, making it compatible with

common fluorescence microscopy setups and distinguishable from other common fluorophores

in multiplexing experiments.

Table 1: Spectroscopic and Physical Properties of Rhodamine DHPE
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Property Value Source(s)

Full Chemical Name

Lissamine™ Rhodamine B 1,2-

Dihexadecanoyl-sn-Glycero-3-

Phosphoethanolamine,

Triethylammonium Salt

[2][3]

Excitation Maximum
~560 nm (in

Methanol/Chloroform)
[2][3]

Emission Maximum
~580 - 581 nm (in

Methanol/Chloroform)
[2][3]

Molar Extinction Coefficient ~75,000 - 106,000 cm⁻¹M⁻¹ [2]

Quantum Yield ~0.43 - 0.7 [2]

Molecular Weight ~1333.8 g/mol [3]

Solubility
Soluble in Chloroform, DMSO,

DMF
[3]

Key Applications & Experimental Protocols
Rhodamine DHPE is employed in a range of sophisticated biophysical assays. Below are

detailed methodologies for its principal applications.

Membrane Labeling of Live Cells
Directly labeling the plasma membrane is a foundational technique for visualizing cell

morphology and tracking membrane dynamics.

Experimental Protocol: Live-Cell Plasma Membrane Labeling

Stock Solution Preparation: Prepare a 1-2 mg/mL stock solution of Rhodamine DHPE in a

suitable organic solvent like chloroform or high-quality, anhydrous DMSO.

Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips appropriate for

microscopy until they reach the desired confluency. Ensure cells are healthy and growing in

a complete culture medium.
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Staining Solution Preparation: Immediately before use, dilute the Rhodamine DHPE stock

solution into a pre-warmed, serum-free culture medium or an appropriate physiological buffer

(e.g., PBS with calcium and magnesium). The final concentration typically ranges from 1 to

10 µM. Vortex briefly to ensure dispersion.

Cell Staining: Remove the culture medium from the cells and wash once with the pre-

warmed buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C

in a cell culture incubator.

Washing: Gently remove the staining solution and wash the cells two to three times with the

pre-warmed buffer or complete culture medium to remove any unincorporated probe.

Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

Image immediately using a fluorescence microscope equipped with appropriate filters for

rhodamine (e.g., TRITC/Cy3 filter set).

Membrane Fusion Assay via Fluorescence Dequenching
This assay is a cornerstone for studying vesicle fusion events, such as those in viral entry,

exocytosis, or liposome-based drug delivery. The principle relies on the self-quenching of

Rhodamine DHPE when incorporated into a lipid bilayer at high concentrations (e.g., 5-10

mol%). Upon fusion with an unlabeled membrane, the probe is diluted, leading to a measurable

increase in fluorescence intensity (dequenching).[4][5]
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Caption: Principle of the Rhodamine DHPE membrane fusion dequenching assay.

Experimental Protocol: Liposome-Liposome Fusion Assay

Liposome Preparation:

Labeled Liposomes: Prepare a lipid mixture in chloroform containing the desired lipids and

5-10 mol% Rhodamine DHPE. Dry the lipid mixture into a thin film under a stream of

nitrogen gas, followed by desiccation under vacuum for at least 2 hours. Hydrate the film

with the desired buffer to form multilamellar vesicles, and then extrude through a

polycarbonate membrane (e.g., 100 nm pore size) to create small unilamellar vesicles

(SUVs).

Unlabeled Liposomes: Prepare in the same manner but without Rhodamine DHPE.

Fusion Reaction:

In a fluorometer cuvette, mix the labeled and unlabeled liposome populations. A typical

ratio is 1:9 (labeled:unlabeled) to ensure adequate signal dequenching upon fusion.
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Record the baseline fluorescence (F_initial) using an excitation wavelength of ~560 nm

and an emission wavelength of ~580 nm.

Initiation of Fusion: Induce fusion using the desired method (e.g., addition of Ca²⁺ for PS-

containing vesicles, addition of PEG, or a change in pH).[6] Monitor the fluorescence

intensity (F(t)) over time until it reaches a plateau (F_final).

Maximum Dequenching (F_max): At the end of the experiment, add a small amount of a

detergent (e.g., Triton X-100 to a final concentration of 0.1-0.5% v/v) to completely disrupt all

liposomes and achieve maximum probe dilution. Record this maximum fluorescence value

(F_max).

Data Analysis: Calculate the percentage of fusion at a given time point using the following

formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100

Table 2: Example Data from a Ca²⁺-Induced Liposome Fusion Assay

Condition
Initial
Fluorescence
(a.u.)

Final
Fluorescence
(a.u.)

F_max (Triton)
(a.u.)

% Fusion

- Ca²⁺ (Control) 10.5 11.2 100.0 ~0.8%

+ 5 mM Ca²⁺ 10.8 65.7 100.0 ~61.5%

Förster Resonance Energy Transfer (FRET) Assays
Rhodamine DHPE is an excellent FRET acceptor, commonly paired with a donor fluorophore

like NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine).[7] FRET occurs

when the donor and acceptor are in close proximity (typically <10 nm), causing a decrease in

the donor's fluorescence and an increase in the acceptor's sensitized emission. This

phenomenon is used to study lipid-protein interactions, membrane domain formation, and the

proximity of molecules within a membrane.[8][9]
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Caption: FRET between NBD-PE (donor) and Rhodamine-DHPE (acceptor).

Experimental Protocol: FRET Assay for Lipid Proximity

Liposome Preparation: Prepare liposomes as described previously, incorporating both a

donor (e.g., 0.5 mol% NBD-PE) and an acceptor (e.g., 0.5 mol% Rhodamine-DHPE).[10]

Spectra Acquisition:

In a fluorometer, acquire an emission spectrum of the liposomes by exciting at the donor's

excitation wavelength (~460 nm). Scan the emission from ~490 nm to 650 nm.[10]

The resulting spectrum will show a peak for the donor (~535 nm) and a sensitized

emission peak for the acceptor (~588 nm) if FRET is occurring.[10]

Control Samples: Prepare two additional control samples: one containing only the donor

fluorophore and another containing only the acceptor fluorophore at the same

concentrations. These are necessary to correct for spectral bleed-through.

Data Analysis (FRET Efficiency): The FRET efficiency (E) can be quantified by comparing

the fluorescence intensity of the donor in the presence (I_DA) and absence (I_D) of the

acceptor. E = 1 - (I_DA / I_D) This requires careful measurement and correction for

background and bleed-through. More advanced methods involve fluorescence lifetime
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imaging (FLIM), where the decrease in the donor's fluorescence lifetime in the presence of

the acceptor is measured.

Table 3: Sample FRET Efficiency Data for Protein-Lipid Interaction

System Donor Acceptor
FRET
Efficiency (E)

Implication

Liposomes Only NBD-PE Rhodamine-PE 0.35
Baseline

proximity

Liposomes +

Protein X
NBD-PE Rhodamine-PE 0.68

Protein X

induces lipid

clustering

Liposomes +

Protein Y
NBD-PE Rhodamine-PE 0.34

Protein Y does

not alter lipid

proximity

Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules within a

membrane. A high-intensity laser is used to photobleach the fluorophores in a small region of

interest (ROI). The rate at which unbleached molecules from the surrounding area diffuse back

into the ROI is monitored over time, providing a measure of the diffusion coefficient (D) and the

mobile fraction (Mf) of the probe.[11][12]
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Caption: Standard experimental workflow for a FRAP experiment.

Experimental Protocol: FRAP for Lipid Diffusion

Sample Preparation: Label live cells or prepare giant unilamellar vesicles (GUVs) with a low

concentration of Rhodamine DHPE (e.g., 0.1-0.5 mol%) to avoid concentration-dependent

artifacts.

Microscope Setup: Use a confocal laser scanning microscope (CLSM) equipped with a high-

power laser for bleaching and a sensitive detector.

Image Acquisition:

Locate a flat, uniform area of the membrane.
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Acquire 5-10 pre-bleach images using low laser power to establish a baseline

fluorescence level.

Define a circular ROI (typically 1-5 µm in diameter).

Use a brief, high-intensity laser pulse to bleach the ROI.

Immediately begin acquiring a time-series of post-bleach images at low laser power. The

frequency of image acquisition should be appropriate for the expected recovery speed.[13]

Data Analysis:

Measure the fluorescence intensity within the ROI for each image in the time series.

Correct the data for photobleaching that occurs during post-bleach imaging by monitoring

the fluorescence of a non-bleached region.

Normalize the recovery curve.

Fit the normalized curve to a diffusion model to extract the half-time of recovery (τ₁/₂) and

the mobile fraction (Mf).

Calculate the diffusion coefficient (D) using the formula: D = γ * (r² / τ₁/₂) where 'r' is the

radius of the bleach spot and 'γ' is a correction factor related to the bleach depth.[14]

Table 4: Representative Diffusion Coefficients of Lipid Analogs Measured by FRAP
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Membrane System Lipid Analog
Diffusion
Coefficient (D)
(µm²/s)

Source(s)

Supported DOPC

Bilayer
DOPE-Rhodamine 1.9 ± 0.3 [13]

Giant DOPC

Liposomes (GUVs)
DOPE-Rhodamine 3.7 ± 0.5 [13]

Sponge Phase

(DOPC)
DOPE-Rhodamine 4.1 ± 0.4 [13]

CHO Cell Plasma

Membrane
DiIC₁₆ 1.0 ± 0.2 [14]

Lipid Raft and Domain Studies
Rhodamine DHPE has been used to study the lateral organization of membranes, particularly

the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases, which serve as models

for lipid rafts. The partitioning of the probe between these phases can provide insights into

membrane heterogeneity. Some studies have shown that Rhodamine-labeled lipids can have a

preference for the disordered phase, which can be quantified by a partition coefficient (Kp).[15]

This behavior can be exploited to visualize phase-separated domains in model membranes.

Applications in Drug Development
The ability to fluorescently label lipid-based nanocarriers is critical for developing and

evaluating drug delivery systems.
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Caption: Tracking liposomal drug delivery vehicles using Rhodamine-DHPE.

By incorporating Rhodamine DHPE into the lipid bilayer of liposomes, researchers can:
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Visualize Biodistribution: Track the accumulation of liposomes in target tissues and organs in

vivo.

Monitor Cellular Uptake: Use fluorescence microscopy or flow cytometry to quantify the

internalization of liposomes by target cells.[16]

Study Intracellular Trafficking: Follow the pathway of liposomes after endocytosis to

determine their subcellular fate.[3]

This direct visualization provides crucial data on the efficacy and delivery mechanism of

liposomal drug formulations, accelerating the development of targeted therapies.

Conclusion
Rhodamine DHPE is a powerful and multifaceted fluorescent probe that has become a staple

in membrane research and drug development. Its bright and stable fluorescence, combined

with its identity as a lipid analog, allows for the precise investigation of membrane dynamics

through techniques like FRAP, FRET, and fusion assays. The detailed protocols and data

presented in this guide offer a comprehensive resource for scientists aiming to leverage the full

potential of Rhodamine DHPE in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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